![molecular formula C17H11ClN4OS B4834295 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol](/img/structure/B4834295.png)
7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol
Overview
Description
7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol, also known as CTQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis, as well as the disruption of cell membrane integrity. 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been shown to interact with various cellular targets, including topoisomerases, tubulin, and DNA.
Biochemical and Physiological Effects
7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of bacteria and fungi. In vivo studies have shown that 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol can reduce tumor growth and improve survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is its versatility, as it can be used for a wide range of applications in different fields. 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol. In medicinal chemistry, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol could be further optimized for its anticancer properties, with a focus on developing more potent and selective inhibitors of cancer cell growth. In material science, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol could be used to develop new types of luminescent materials with improved properties, such as higher quantum yields and longer lifetimes. In analytical chemistry, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol could be explored for its potential as a biosensor for the detection of specific biomolecules, such as proteins and nucleic acids.
Conclusion
In conclusion, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is a chemical compound that has shown promise for its potential applications in various fields. Its synthesis method has been optimized for high yields and purity, and its mechanism of action and biochemical and physiological effects have been studied extensively. While 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has advantages and limitations for lab experiments, it offers several future directions for research and development.
Scientific Research Applications
7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been investigated for its antibacterial, antifungal, antiviral, and anticancer properties. In material science, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been explored for its luminescent properties, which make it a promising candidate for the development of optical sensors and imaging agents. In analytical chemistry, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been used as a fluorescent probe for the detection of metal ions and other analytes.
properties
IUPAC Name |
7-chloro-4-phenyl-3-(1H-1,2,4-triazol-5-ylsulfanyl)-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS/c18-11-6-7-12-13(8-11)21-16(23)15(24-17-19-9-20-22-17)14(12)10-4-2-1-3-5-10/h1-9H,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELHMRIOAICVPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=CC(=C3)Cl)SC4=NC=NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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